molecular formula C11H12N2S B13066791 2-Methyl-N-(thiazol-5-ylmethyl)aniline

2-Methyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13066791
M. Wt: 204.29 g/mol
InChI Key: NMQPSOZMLUMSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 2-methyl aniline with thiazole-5-carboxaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted thiazole and aniline derivatives.

Scientific Research Applications

2-Methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(thiazol-2-ylmethyl)aniline
  • 2-Methyl-N-(thiazol-4-ylmethyl)aniline
  • 2-Methyl-N-(thiazol-5-ylmethyl)benzamide

Uniqueness

2-Methyl-N-(thiazol-5-ylmethyl)aniline is unique due to the specific positioning of the thiazole ring and the methyl group, which can influence its reactivity and biological activity. The presence of the thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H12N2S/c1-9-4-2-3-5-11(9)13-7-10-6-12-8-14-10/h2-6,8,13H,7H2,1H3

InChI Key

NMQPSOZMLUMSBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.